Ammonium tetrathiomolybdate

Description

Properties

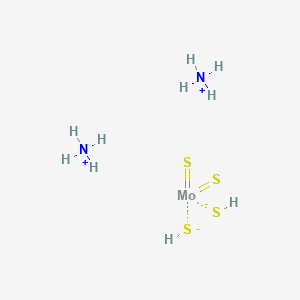

IUPAC Name |

diazanium;bis(sulfanylidene)molybdenum;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKLPDLKUGTPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10MoN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-55-6 | |

| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOMOLIBDATE DIAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ammonium Tetrathiomolybdate (ATTM)

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a distinctive bright red crystalline salt, serves as a critical intermediate in the synthesis of molybdenum-based catalysts and has garnered significant attention in the field of drug development.[1] Its potent copper-chelating properties make it a subject of investigation for various therapeutic applications, including the treatment of Wilson's disease and as an anti-angiogenic agent in oncology.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and relevant biological signaling pathways of ATTM.

Synthesis of Ammonium Tetrathiomolybdate

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a molybdate (B1676688) source with a sulfur-containing reagent. Two common methods are detailed below.

Method 1: Reaction of Ammonium Molybdate with Hydrogen Sulfide (B99878)

This traditional method involves the direct sulfidation of an aqueous solution of ammonium molybdate using hydrogen sulfide gas.[3]

Experimental Protocol:

-

Dissolve 5 grams of ammonium molybdate in 15 mL of distilled water in an Erlenmeyer flask.

-

To this solution, add 50 mL of 25% ammonia (B1221849) solution to ensure the complete dissolution of the ammonium molybdate, resulting in a clear solution.

-

Bubble hydrogen sulfide gas through the solution. A color change to bright yellow will be observed initially, due to the formation of ammonium hydrosulfide.[4]

-

Continue passing hydrogen sulfide through the solution. The color will gradually darken to a deep orange-red, indicating the formation of this compound.[4]

-

After approximately one hour, or when the solution is deeply colored, cool the flask in an ice bath to induce crystallization.

-

Collect the resulting blood-red crystals by gravity filtration.

-

Wash the crystals with cold distilled water, followed by ethanol, and then dry them at room temperature.[5]

Method 2: Reaction of Ammonium Paramolybdate with Ammonium Sulfide

This method avoids the use of highly toxic hydrogen sulfide gas by employing ammonium sulfide as the sulfur source.[5][6]

Experimental Protocol:

-

Dissolve 10 grams of ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 40 mL of distilled water.

-

Add 12 mL of concentrated ammonia solution to the mixture to facilitate dissolution.

-

In a separate container, prepare the ammonium sulfide solution.

-

Add the ammonium sulfide solution to the ammonium paramolybdate solution. The molar ratio of sulfur to molybdenum should be controlled, typically in the range of 4-6:1.[5]

-

The reaction can be carried out at room temperature to 90°C with a reaction time of 0.5 to 3 hours.[5] For instance, heating the resulting solution to 60°C for about one hour can yield high-purity crystals.[6]

-

Allow the solution to stand for 8 to 24 hours for crystallization to complete.[5]

-

Filter the brownish-red acicular crystals.

-

Wash the collected crystals with cold water and absolute ethanol.

-

Dry the final product at room temperature.[5]

A logical workflow for the synthesis and characterization of ATTM is presented below.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized ATTM. Key analytical techniques and their expected results are summarized below.

| Technique | Parameter | Typical Value/Observation |

| Appearance | Physical State | Bright red to brownish-red crystals.[3][6] |

| Molecular Formula | - | (NH₄)₂MoS₄[7] |

| Molecular Weight | - | 260.28 g/mol [7] |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | The UV-visible spectra of thiomolybdates are complex due to overlapping bands. However, the formation of the tetrathiomolybdate species can be monitored.[8][9] |

| FT-IR Spectroscopy | Mo-S Vibrations (ν₃) | A strong absorption band is typically observed in the range of 460-480 cm⁻¹, corresponding to the asymmetric Mo-S stretching vibrations of the MoS₄ tetrahedron.[10] |

| X-ray Diffraction (XRD) | Bragg Reflection Peaks (2θ) | Prominent peaks can be observed at approximately 18.3°, 28.9°, 30.8°, and 46.1°, corresponding to the (200), (301), (022), and (413) crystal faces, respectively.[11] |

| Elemental Analysis | Elemental Composition | Theoretical percentages are approximately: H: 3.09%, Mo: 36.86%, N: 10.76%, S: 49.28%. Experimental values should be in close agreement. |

Mechanism of Action: Copper Chelation and Anti-Angiogenesis

ATTM's therapeutic potential, particularly in oncology, is largely attributed to its ability to chelate copper, a crucial cofactor for enzymes involved in angiogenesis—the formation of new blood vessels.[12][13] Tumors require angiogenesis to grow and metastasize.

The anti-angiogenic activity of ATTM is primarily mediated through the inhibition of copper-dependent signaling pathways. Copper is essential for the activity of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF).[1][14] The transcription of the VEGF gene is regulated by the hypoxia-inducible factor-1 (HIF-1).[1] Copper plays a critical role in the activation and stabilization of HIF-1α, the regulatory subunit of HIF-1.[14]

By chelating copper, ATTM reduces its intracellular bioavailability, thereby inhibiting the activation of HIF-1 and the subsequent expression of VEGF.[1][14] This leads to a reduction in endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.[15] Furthermore, ATTM has been shown to affect copper-transporting ATPases, such as ATP7A and ATP7B, which can influence the cellular accumulation and efficacy of platinum-based chemotherapeutic agents like cisplatin (B142131).[16][17]

The signaling pathway illustrating the role of copper in angiogenesis and the inhibitory action of ATTM is depicted below.

Conclusion

This compound is a compound of significant interest with well-established synthetic routes and clear characterization parameters. Its mechanism of action as a copper chelator provides a strong rationale for its exploration in drug development, particularly for anti-angiogenic cancer therapies. This guide provides foundational technical information for researchers and scientists working with this promising molecule.

References

- 1. Role of copper in angiogenesis and its medicinal implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of copper in tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Copper in Angiogenesis and Its Medicinal Implications: Ingenta Connect [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

- 16. oncotarget.com [oncotarget.com]

- 17. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Tetrathiomolybdate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), with the chemical formula (NH₄)₂MoS₄, is an inorganic compound that has garnered significant interest in various scientific fields, from materials science to medicine.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and its mechanism of action in biological systems.

Physical Properties

Ammonium tetrathiomolybdate is a distinctive, dark reddish crystalline powder or crystal.[2][3] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory and research applications. There is some discrepancy in the reported melting point, with some sources indicating decomposition starts around 155°C, while others state it is above 300°C.[1][4] This variation may be attributable to the conditions under which the measurement was taken, such as the heating rate and the atmosphere. Similarly, its solubility in water is described variably from very slightly soluble to soluble, which could depend on the purity of the compound and the pH of the water.[4][5]

| Property | Value | References |

| Molecular Formula | (NH₄)₂MoS₄ | [1][4] |

| Molecular Weight | 260.28 g/mol | [1][4] |

| Appearance | Dark red crystals or crystalline powder | [1][3][4] |

| Melting Point | Decomposes at ~155°C; >300°C | [1][4][6] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [2][4][7] |

| Stability | Decomposes on exposure to atmosphere (releases NH₃, SO₂, H₂S) | [2][8] |

Chemical Properties

This compound exhibits a range of chemical behaviors that are central to its utility. The tetrathiomolybdate anion, [MoS₄]²⁻, is a key feature, demonstrating a tetrahedral geometry.[1][6] This compound is known for its role as a precursor in the synthesis of molybdenum sulfides and as a ligand in coordination chemistry.[6]

Decomposition: Upon heating, this compound undergoes thermal decomposition. This process begins at approximately 155°C and continues up to 280°C, yielding molybdenum trisulfide (MoS₃), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).[1] Further heating to higher temperatures (300°C to 820°C) leads to the formation of molybdenum disulfide (MoS₂).[1]

Reactivity: The tetrathiomolybdate anion is an excellent ligand and reacts with various metal ions. For instance, it reacts with Ni(II) sources to form the complex [Ni(MoS₄)₂]²⁻.[1][6] It is also a key component in the synthesis of novel molybdenum and tungsten sulfide complexes.

Stability: ATTM is sensitive to moisture and air.[2][4] It slowly decomposes upon exposure to the atmosphere, releasing ammonia, sulfur dioxide, and hydrogen sulfide.[2][8] Therefore, it should be stored under an inert atmosphere and used promptly after opening.[2]

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of a molybdenum source, typically ammonium molybdate (B1676688) or molybdenum trioxide, with a sulfur source in an aqueous ammonia solution.[1][6][9]

Detailed Protocol:

-

Dissolution of Molybdenum Source: Dissolve ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water. To this solution, add concentrated ammonia solution to ensure complete dissolution and to maintain a basic pH.[9][10]

-

Introduction of Sulfur Source: Pass hydrogen sulfide (H₂S) gas through the ammonium molybdate solution.[1][10] Alternatively, an ammonium sulfide ((NH₄)₂S) solution can be used.[9][11] The reaction temperature is typically maintained between room temperature and 90°C.[11]

-

Reaction and Precipitation: Continue the addition of the sulfur source until the solution turns a deep red color, indicating the formation of the tetrathiomolybdate anion. The reaction time can vary from 0.5 to 5 hours.[12]

-

Crystallization: Cool the reaction mixture to room temperature or in an ice bath to induce crystallization.[10] The crystallization process can be allowed to proceed for 0.5 to 24 hours.[12]

-

Isolation and Purification: Collect the resulting dark red crystals by filtration. Wash the crystals with cold water and then with a solvent like ethanol (B145695) or ether to remove any residual impurities.[12]

-

Drying: Dry the purified crystals at room temperature under vacuum or in a desiccator to obtain the final product.[12]

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has shown significant therapeutic potential, primarily due to its ability to chelate copper ions.[13][14] This property is exploited in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[13][14] ATTM is also being investigated as an anti-angiogenic agent for cancer therapy.[1][15]

Mechanism of Action in Wilson's Disease: In Wilson's disease, ATTM acts as a potent copper chelator.[16] It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper non-toxic and facilitating its excretion.[17] This action helps to control the levels of free copper, preventing its accumulation in tissues and the subsequent cellular damage.[14][18]

Anti-Angiogenesis Signaling Pathway: The anti-angiogenic effects of this compound are linked to its copper-chelating properties.[15][19] Copper is an essential cofactor for several enzymes involved in angiogenesis, the formation of new blood vessels. By depleting copper levels, ATTM inhibits the activity of these cuproenzymes, such as superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase.[19] This inhibition disrupts the signaling pathways that promote endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

Caption: Simplified signaling pathway of ATTM's anti-angiogenic action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. prochemonline.com [prochemonline.com]

- 4. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium_tetrathiomolybdate [chemeurope.com]

- 7. Buy this compound | 15060-55-6 | >98% [smolecule.com]

- 8. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]

- 12. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]

- 13. ejhp.bmj.com [ejhp.bmj.com]

- 14. Treatment of Wilson's disease with this compound. I. Initial therapy in 17 neurologically affected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Initial therapy of patients with Wilson's disease with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Treatment of Wilson disease with this compound. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Crystal Structure and Bonding of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and chemical bonding of ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a compound of significant interest in bioinorganic chemistry and as a precursor for catalytic materials.[1][2] This document details its structural parameters, bonding characteristics, and the experimental protocols for its synthesis and crystallographic analysis.

Crystal Structure

Ammonium tetrathiomolybdate crystallizes in the orthorhombic system, belonging to the space group P n m a.[3] The crystal structure is composed of tetrahedral tetrathiomolybdate anions, [MoS₄]²⁻, and ammonium cations, NH₄⁺, which are linked through hydrogen bonding interactions.

Crystallographic Data

The unit cell parameters and other crystallographic data for (NH₄)₂MoS₄ are summarized in the table below.

| Parameter | Value |

| Formula | (NH₄)₂MoS₄ |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 9.57(1) |

| b (Å) | 6.99(1) |

| c (Å) | 12.2(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Cell Volume (ų) | 816.1 |

| Z | 4 |

Data obtained from the Crystallography Open Database (COD ID: 1004019).[3]

Atomic Coordinates

The precise arrangement of atoms within the unit cell is defined by their fractional coordinates.

| Atom | x | y | z |

| Mo | 0.2500 | 0.5337 | 0.0989 |

| S1 | 0.2500 | 0.7410 | 0.2220 |

| S2 | 0.2500 | 0.2230 | 0.1760 |

| S3 | 0.0550 | 0.5820 | 0.0000 |

| N1 | 0.0000 | 0.2500 | 0.2500 |

| N2 | 0.5000 | 0.0000 | 0.0000 |

Data obtained from the Crystallography Open Database (COD ID: 1004019).

Chemical Bonding

The bonding in (NH₄)₂MoS₄ is characterized by the covalent interactions within the tetrathiomolybdate anion and the ionic and hydrogen bonding between the anions and the ammonium cations.

The Tetrathiomolybdate Anion ([MoS₄]²⁻)

The [MoS₄]²⁻ anion features a central molybdenum atom in a +6 oxidation state tetrahedrally coordinated to four sulfur atoms.[1] The Mo-S bonds are covalent in nature. The tetrahedral geometry is slightly distorted, as indicated by the variance in S-Mo-S bond angles.

Bond Lengths and Angles

The interatomic distances and angles provide a quantitative description of the molecular geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| Mo-S1 | 2.18(1) | S1-Mo-S2 | 109.8(5) |

| Mo-S2 | 2.17(1) | S1-Mo-S3 | 109.1(3) |

| Mo-S3 | 2.19(1) | S2-Mo-S3 | 109.5(3) |

| N-H...S | ~2.9-3.2 | S3-Mo-S3' | 110.1(5) |

Note: The N-H...S distances are indicative of hydrogen bonding interactions.

Hydrogen Bonding

A significant feature of the (NH₄)₂MoS₄ crystal structure is the extensive network of hydrogen bonds between the ammonium cations and the sulfur atoms of the tetrathiomolybdate anions. These interactions play a crucial role in the stability of the crystal lattice and can influence the reactivity of the [MoS₄]²⁻ anion.[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of (NH₄)₂MoS₄ have been reported. A common laboratory-scale procedure involves the reaction of a molybdate (B1676688) solution with hydrogen sulfide (B99878) in the presence of ammonia (B1221849).[1] An alternative, safer method utilizes ammonium sulfide.[4]

Protocol using Ammonium Sulfide:

-

Dissolution: Dissolve ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water containing concentrated ammonia solution with stirring and gentle heating (40-50 °C) to form a clear solution.[4]

-

Reaction: To the stirred molybdate solution, add an aqueous solution of ammonium sulfide. The reaction temperature is typically maintained between room temperature and 90°C.[5] The solution will turn a characteristic blood-red color.

-

Crystallization: Cool the reaction mixture to room temperature and allow it to stand for 8-24 hours for crystallization to occur.[4] Further cooling in a refrigerator can enhance crystal formation.[6]

-

Isolation and Washing: Collect the resulting dark red, needle-like crystals by filtration.[4] Wash the crystals sequentially with cold distilled water and then with absolute ethanol.[4][6]

-

Drying: Dry the purified crystals at room temperature.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of (NH₄)₂MoS₄ is achieved through single-crystal X-ray diffraction (SC-XRD).[7][8]

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of (NH₄)₂MoS₄, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation, commonly from a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) source, is used.[7][9] A series of diffraction images are collected as the crystal is rotated. Data is typically collected over a wide 2θ range to ensure high resolution.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods. This process yields the final atomic coordinates, bond lengths, and bond angles.[7]

Visualizations

The following diagrams illustrate the key structural and relational aspects of this compound.

Caption: Schematic of the (NH₄)₂MoS₄ crystal structure.

Caption: Bonding interactions in (NH₄)₂MoS₄.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. crystallography.net [crystallography.net]

- 4. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

The Discovery and Enduring Therapeutic Potential of Ammonium Tetrathiomolybdate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), a vibrant red crystalline compound with the formula (NH₄)₂MoS₄, has traversed a remarkable scientific journey from its initial synthesis in the 19th century to its current status as a promising therapeutic agent in various clinical settings. Initially explored for its inorganic chemical properties, ATTM's potent copper-chelating abilities have positioned it as a valuable tool in the treatment of Wilson's disease and as an investigational drug for a spectrum of conditions including cancer, inflammatory diseases, and fibrotic disorders. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of ATTM, with a focus on its synthesis, physicochemical properties, and the molecular mechanisms underpinning its therapeutic effects. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for the scientific community.

Discovery and Historical Milestones

The story of ammonium tetrathiomolybdate begins in 1826 with the pioneering work of the Swedish chemist Jöns Jacob Berzelius . While investigating the chemistry of molybdenum and its sulfur-containing compounds, Berzelius was the first to synthesize and characterize this unique inorganic salt[1]. For over a century, ATTM remained primarily a subject of interest within the realm of inorganic chemistry, valued as a precursor for the synthesis of other molybdenum-sulfur compounds[2].

A pivotal shift in the scientific perception of ATTM occurred in the mid-20th century with the discovery of its profound biological effects. In 1975, the copper-molybdenum antagonism observed in ruminants was mechanistically explained, with tetrathiomolybdate identified as a key player in inducing copper deficiency[1]. This discovery laid the groundwork for its therapeutic exploration. The first documented use of ATTM in a human patient was in 1984 by Dr. J.M. Walshe for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation[1]. This marked a significant turning point, establishing ATTM's potential as a powerful copper-chelating agent in clinical practice.

More recently, research has expanded to investigate ATTM's efficacy in oncology, where it is being explored as an anti-angiogenic and anti-metastatic agent[1][3]. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress has also opened up avenues for its use in a variety of other diseases.

Physicochemical Properties

This compound is a distinctive, bright red crystalline solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂MoS₄ | [3] |

| Molar Mass | 260.28 g/mol | [3] |

| Appearance | Bright red crystals | [3] |

| Melting Point | Decomposes at ~155 °C | [3] |

| Solubility | Soluble in water and some organic solvents | [2] |

| Crystal Structure | Contains a tetrahedral [MoS₄]²⁻ anion | [3] |

Synthesis of this compound

The synthesis of ATTM has evolved from early laboratory-scale methods to more refined, high-yield industrial processes. Below are detailed protocols for both a classic laboratory synthesis and a modern, improved method.

Classic Laboratory Synthesis (Berzelius' Method Principle)

This method is based on the original principle described by Berzelius and involves the reaction of an ammonium molybdate (B1676688) solution with hydrogen sulfide (B99878) gas.

Experimental Protocol:

-

Preparation of Ammonium Molybdate Solution: Dissolve 5.0 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 15 mL of distilled water in a 100 mL Erlenmeyer flask. To this suspension, add 50 mL of 25% ammonia (B1221849) solution while stirring. Continue stirring until the ammonium molybdate is completely dissolved, forming a clear solution[4].

-

Reaction with Hydrogen Sulfide: Bubble hydrogen sulfide (H₂S) gas through the ammonium molybdate solution. The H₂S gas can be generated in a Kipp's apparatus or a similar gas generation setup using iron(II) sulfide and a dilute acid (e.g., sulfuric acid)[4].

-

Monitoring the Reaction: As H₂S is passed through the solution, a series of color changes will be observed. The solution will first turn yellow, then orange, and finally a deep red, indicating the formation of this compound[4]. The reaction is typically carried out for several hours (historically up to 16 hours) to ensure complete conversion[5].

-

Crystallization and Isolation: Once the reaction is complete (indicated by the persistent deep red color and the cessation of further color change), stop the flow of H₂S. Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate the crystallization of the product[6].

-

Purification: Collect the red crystals by vacuum filtration. Wash the crystals sequentially with cold distilled water and then with absolute ethanol (B145695) to remove any unreacted starting materials and byproducts[5][6].

-

Drying: Dry the purified crystals at room temperature or in a desiccator to obtain the final product[5][6].

Expected Yield: The yield for this classic method is typically around 80%[5].

Modern High-Yield Synthesis

Modern methods often replace the direct use of hazardous hydrogen sulfide gas with ammonium sulfide solution and optimize reaction conditions to improve yield and purity and reduce reaction time.

Experimental Protocol:

-

Preparation of Molybdate Solution: In a reaction vessel, dissolve a molybdenum source, such as ammonium paramolybdate or molybdenum trioxide, in an aqueous ammonia solution. For example, dissolve 10 g of ammonium paramolybdate in 40 mL of distilled water, followed by the addition of 12 mL of concentrated ammonia solution[7].

-

Reaction with Ammonium Sulfide: To the molybdate solution, add a stoichiometric excess of ammonium sulfide ((NH₄)₂S) solution (typically a 20-48% aqueous solution)[8]. The molar ratio of sulfur to molybdenum (S:Mo) is typically maintained in the range of 4.5:1 to 6.5:1[8].

-

Controlled Reaction Conditions: The reaction mixture is heated to a controlled temperature, typically between 40°C and 60°C, and stirred for a shorter duration, ranging from 0.5 to 3 hours[5][6]. Some protocols may utilize ultrasonic assistance to enhance the reaction rate[6].

-

Crystallization: After the reaction is complete, the solution is cooled to room temperature and then further cooled in a refrigerator (around 0°C) for several hours (e.g., 2 to 24 hours) to induce crystallization[5][6].

-

Isolation and Purification: The resulting bright red crystals are collected by filtration, washed with cold water and absolute ethanol, and then dried[5][6].

Expected Yield: These modern, optimized methods can achieve high yields, often exceeding 90%[5].

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of ATTM are primarily attributed to its potent copper chelation ability, which in turn modulates various downstream signaling pathways.

Copper Chelation

ATTM acts as a powerful copper chelator both in the gastrointestinal tract, preventing copper absorption, and systemically, where it forms a stable tripartite complex with copper and albumin, rendering the copper biologically unavailable[1][9]. This reduction in bioavailable copper is central to its therapeutic applications.

Experimental Workflow for In Vivo Copper Chelation Study:

Inhibition of Angiogenesis

By chelating copper, an essential cofactor for several pro-angiogenic factors, ATTM effectively inhibits the formation of new blood vessels. This anti-angiogenic effect is particularly relevant in cancer therapy.

Signaling Pathway of ATTM-Mediated Angiogenesis Inhibition:

Modulation of the NRF2 Signaling Pathway

Recent studies have revealed that ATTM can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant responses. This activation appears to be linked to the modulation of copper homeostasis. While the precise mechanism is still under investigation, it is hypothesized that the alteration of intracellular copper levels by ATTM influences the Keap1-Nrf2 interaction, leading to NRF2 activation and the subsequent expression of antioxidant genes.

Proposed Signaling Pathway for ATTM-Induced NRF2 Activation:

Inhibition of NF-κB Signaling

ATTM has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By reducing the activity of this pathway, ATTM can suppress the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Signaling Pathway of ATTM-Mediated NF-κB Inhibition:

Therapeutic Applications and Future Directions

The primary clinical application of this compound is in the management of Wilson's disease, where it effectively controls copper levels. Its excellent safety profile and efficacy in this context have been well-established.

The anti-angiogenic and anti-inflammatory properties of ATTM have spurred significant interest in its potential as a cancer therapeutic. Clinical trials are ongoing to evaluate its efficacy in various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.

Furthermore, the discovery of its ability to modulate the NRF2 and NF-κB pathways suggests that ATTM may have therapeutic potential in a broader range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular disorders, and fibrotic conditions.

Future research will likely focus on further elucidating the precise molecular mechanisms of ATTM's action, optimizing its delivery and formulation for different therapeutic indications, and conducting well-designed clinical trials to validate its efficacy in these new areas.

Conclusion

From its humble beginnings as a laboratory curiosity, this compound has emerged as a molecule of significant therapeutic interest. Its journey highlights the importance of fundamental chemical research and the unexpected translational potential that can arise from understanding the biological roles of inorganic compounds. With its multifaceted mechanism of action centered on copper chelation and the modulation of key cellular signaling pathways, ATTM holds considerable promise for addressing a range of unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]

- 9. Copper and molybdenum absorption by rats given this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ammonium Tetrathiomolybdate: A Versatile Precursor for the Synthesis of Molybdenum Disulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention across various scientific and industrial fields, including catalysis, electronics, and medicine, owing to its unique layered structure and remarkable properties. The synthesis of high-quality MoS₂ with controlled morphology and dimensionality is crucial for its successful application. Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), hereafter referred to as ATTM, has emerged as a key single-source precursor for the synthesis of MoS₂. Its ability to decompose cleanly into MoS₂ at relatively low temperatures makes it an attractive option for various synthesis methodologies. This technical guide provides a comprehensive overview of the use of ATTM as a precursor for MoS₂ synthesis, detailing various synthesis protocols, the impact of experimental parameters on the final product, and the underlying chemical transformations.

The Decomposition Pathway of Ammonium Tetrathiomolybdate

The thermal decomposition of ATTM to MoS₂ is a two-step process. Initially, ATTM decomposes to form an amorphous molybdenum trisulfide (MoS₃) intermediate, with the release of ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) gases. This first step typically occurs in the temperature range of 150-330°C[1][2]. Upon further heating, the MoS₃ intermediate decomposes to the more stable molybdenum disulfide (MoS₂), with the release of elemental sulfur. This second decomposition step occurs over a broader temperature range, from 300°C to 820°C[1][3]. The complete conversion to crystalline MoS₂ under an inert atmosphere often requires temperatures of at least 800°C, although this can be achieved at a lower temperature of 450°C in the presence of hydrogen[3].

Synthesis Methodologies

ATTM is a versatile precursor that can be employed in a variety of synthesis methods to produce MoS₂ with different morphologies and properties. The most common methods are detailed below.

Thermal Decomposition

Thermal decomposition, or thermolysis, is a straightforward method for synthesizing MoS₂ from ATTM. This process involves heating the ATTM precursor in a controlled atmosphere to induce its decomposition into MoS₂.

-

Precursor Preparation: A specific amount of ATTM powder is placed in a quartz boat.

-

Furnace Setup: The boat is placed in the center of a tube furnace.

-

Atmosphere Control: The furnace tube is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. A flow of the inert gas is maintained throughout the process. For reductive decomposition, a hydrogen-containing gas can be used[4].

-

Heating Profile: The furnace is heated to a specific temperature, typically ranging from 400°C to 1000°C, at a controlled ramp rate.

-

Annealing: The temperature is held constant for a specific duration (e.g., 30 minutes to 7 hours) to allow for complete decomposition and crystallization of MoS₂[4][5].

-

Cooling: The furnace is then cooled down to room temperature naturally.

-

Product Collection: The resulting black powder is collected from the quartz boat.

Quantitative Data:

| Parameter | Value | Resulting MoS₂ Properties | Reference |

| Annealing Temperature | 450 °C | Improved crystallinity of sputtered MoS₂ films. | [6] |

| Annealing Temperature | 850 °C | Improved smoothness, uniformity, conductivity (2.848 x 10⁻⁴ S/cm), and carrier mobility (6.42 x 10² cm²V⁻¹s⁻¹) of MoS₂ thin films. | [7] |

| Decomposition Time | 5 hours (at 653 K, 1000 psig H₂) | Highest conversion of dibenzothiophene (B1670422) (DBT) in hydrodesulfurization. | [4] |

| H₂ Pressure | 1000 psig (at 653 K, 5 hours) | Highest catalytic activity for HDS. | [4] |

Hydrothermal Synthesis

Hydrothermal synthesis involves the reaction of precursors in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. This method allows for excellent control over the morphology and crystallinity of the resulting MoS₂.

-

Precursor Solution: A specific amount of ATTM is dissolved in deionized water.

-

pH Adjustment: The pH of the precursor solution is adjusted using an acid (e.g., HCl) or a base (e.g., NH₄OH) to a desired value[8].

-

Autoclave Preparation: The solution is transferred to a Teflon-lined stainless-steel autoclave.

-

Atmosphere Control (Optional): The autoclave can be purged with an inert gas like Argon before sealing[8].

-

Heating: The autoclave is heated in an oven to a specific temperature, typically between 180°C and 220°C, for a set duration (e.g., 24 hours)[9][10].

-

Cooling: The autoclave is allowed to cool down to room temperature naturally.

-

Product Collection and Washing: The black precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

Quantitative Data:

| Parameter | Value | Resulting MoS₂ Properties | Reference |

| pH | 4.5 | Aggregates of irregular particles, BET Surface Area: 83.21 m²/g, Average Pore Volume: 0.17 cm³/g. | [8] |

| pH | 7.0 | Flower-like particles, BET Surface Area: 167.00 m²/g, Average Pore Volume: 0.13 cm³/g. | [8] |

| pH | 9.5 | Flower-like particles with enhanced crystallinity, BET Surface Area: 158.38 m²/g, Average Pore Volume: 0.36 cm³/g. | [8] |

| Reaction Time | 24 hours (at 220°C) | Ultrathin nanosheets with a thickness of ~4 nm and lateral size of 200-400 nm. | [9] |

| Reaction Temperature | 160-220 °C | Morphology changes from aggregated particles to nanosheets with increasing temperature. | [11] |

Solvothermal Synthesis

Solvothermal synthesis is similar to the hydrothermal method, but it uses an organic solvent instead of water. This allows for reactions to be carried out at higher temperatures and can influence the morphology of the resulting MoS₂. A single-step solvothermal decomposition of ATTM has been used to produce MoS₂ nanodots[9].

Chemical Vapor Deposition (CVD)

In Chemical Vapor Deposition, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. ATTM can be used as a single-source precursor in CVD to grow thin films of MoS₂.

-

Substrate Preparation: A suitable substrate (e.g., SiO₂/Si) is cleaned.

-

Precursor Deposition: A solution of ATTM in a solvent is spin-coated or drop-casted onto the substrate to form a thin film of the precursor.

-

CVD Growth: The substrate with the precursor film is placed in a CVD furnace. The furnace is heated to a high temperature (e.g., 700-800°C) under a flow of inert gas (e.g., N₂)[6].

-

Sulfurization (Optional): An additional sulfur source (e.g., sulfur powder) can be placed upstream in the furnace to provide a sulfur-rich atmosphere, which can improve the quality of the MoS₂ film.

-

Cooling and Characterization: The furnace is cooled down, and the synthesized MoS₂ film is characterized.

Quantitative Data:

| Parameter | Value | Resulting MoS₂ Properties | Reference |

| Growth Temperature | 650 °C | Onset of MoS₂ growth. | [12] |

| Precursor Concentration (Sulfur) | Varies | Affects the size and shape of MoS₂ flakes, with shapes changing from triangular to hexagonal. | [13] |

| Substrate Type | Graphene, Sapphire, SiO₂/Si | Influences the morphology, crystalline quality, and optical properties of the grown MoS₂. | [14] |

Conclusion

This compound is a highly effective and versatile single-source precursor for the synthesis of molybdenum disulfide. Its well-defined two-step decomposition pathway allows for the formation of MoS₂ through various methods, including thermal decomposition, hydrothermal/solvothermal synthesis, and chemical vapor deposition. By carefully controlling experimental parameters such as temperature, pH, reaction time, and precursor concentration, the morphology, crystallinity, and dimensionality of the resulting MoS₂ can be tailored to meet the specific requirements of diverse applications. This guide provides researchers and professionals with a foundational understanding and practical protocols for utilizing ATTM in the synthesis of MoS₂, paving the way for further innovation in the fields of materials science, catalysis, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. CVD of MoS2 single layer flakes using Na2MoO4 – impact of oxygen and temperature–time-profile - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Review on Chemical Vapour Deposition of Two-Dimensional MoS2 Flakes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ammonium Tetrathiomolybdate: A Technical Guide

Ammonium (B1175870) tetrathiomolybdate (B108656), with the chemical formula (NH₄)₂MoS₄, is a distinctive bright red crystalline compound that serves as a crucial intermediate in molybdenum chemistry.[1][2] It is a key precursor for the synthesis of molybdenum disulfide (MoS₂), a material with significant applications in catalysis and lubrication.[3][4] In the realm of medicine, ammonium tetrathiomolybdate (also referred to as TM) is investigated as a potent copper-chelating agent for treating Wilson's disease, a genetic disorder leading to copper accumulation.[5][6] Furthermore, its anti-angiogenic and copper-depleting properties have led to its evaluation in clinical trials for treating various cancers and other diseases characterized by excessive blood vessel formation.[1][7][8]

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of a molybdate (B1676688) salt with hydrogen sulfide (B99878) in an ammonia (B1221849) solution.[1]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

-

Preparation of Molybdate Solution : Dissolve a molybdenum source, such as ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or ammonium dimolybdate ((NH₄)₂Mo₂O₇), in an aqueous ammonia solution.[9][10] For example, 5 grams of ammonium molybdate can be dissolved in approximately 50 mL of 25% ammonia solution.[10]

-

Sulfidation : Pass hydrogen sulfide (H₂S) gas through the clear molybdate solution. This should be done in a well-ventilated fume hood due to the high toxicity of H₂S.[1][10]

-

Color Change Observation : As H₂S is bubbled through the solution, a series of color changes will occur. The solution will typically first turn yellow, indicating the formation of ammonium hydrosulfide, and then progress to a dark orange-red color, signaling the formation of this compound.[10]

-

Crystallization : Once the reaction is complete (typically after 15-30 minutes of H₂S bubbling for a small-scale reaction), stop the gas flow and cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[11]

-

Isolation and Purification : Collect the red crystals by filtration. Wash the crystals sequentially with ice-cold water, isopropanol, and diethyl ether to remove impurities.[11]

-

Drying : Dry the final product in a vacuum desiccator to obtain pure, crystalline this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity, purity, and structural integrity of synthesized this compound. The key techniques include UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the [MoS₄]²⁻ anion. The spectrum is characterized by intense charge-transfer bands.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent, such as deionized water or an organic solvent like acetonitrile (B52724) or DMF for related organic salts.[1]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use the pure solvent as a reference blank.

-

Analysis : Identify the wavelengths of maximum absorbance (λ_max) corresponding to the electronic transitions of the tetrathiomolybdate anion.

The electronic spectrum of the [MoS₄]²⁻ anion shows characteristic absorption bands.

| Wavelength (λ_max) | Assignment | Reference |

| ~467-470 nm | ¹T₂ ← ¹A₁ (lowest-energy charge transfer) | [12] |

| ~316 nm | Higher-energy charge transfer | |

| ~241 nm | Higher-energy charge transfer |

Note: The exact peak positions can vary slightly depending on the solvent and the counter-ion.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. For this compound, the key vibrations are the Mo-S stretching modes of the tetrahedral [MoS₄]²⁻ anion and the vibrations of the ammonium (NH₄⁺) cation. A free tetrahedral anion like [MoS₄]²⁻ is expected to have four characteristic vibrational modes, of which two (ν₃ and ν₄) are IR active.[13]

-

Sample Preparation : Prepare a solid sample for analysis. This is typically done by grinding a small amount of the crystalline product with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.

-

Analysis : Identify the characteristic absorption bands corresponding to the N-H and Mo-S vibrations.

The key vibrational frequencies observed in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3100 cm⁻¹ | N-H stretching vibrations of NH₄⁺ | |

| ~1400 cm⁻¹ | N-H bending vibrations of NH₄⁺ | |

| ~470-480 cm⁻¹ | ν₃(F₂) - Asymmetric Mo-S stretching | [11][13] |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing the symmetric stretching modes of the [MoS₄]²⁻ anion. All four vibrational modes of a tetrahedral anion are Raman active.[13]

-

Sample Preparation : Place a small amount of the crystalline solid sample directly onto a microscope slide or into a capillary tube.

-

Instrumentation : Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[14]

-

Data Acquisition : Focus the laser on the sample and collect the scattered light. The spectral range should be set to observe the low-frequency Mo-S modes. Be cautious with laser power, as excessive power can lead to thermal decomposition of the sample.[14]

-

Analysis : Identify the Raman shifts corresponding to the vibrational modes of the [MoS₄]²⁻ anion.

The prominent Raman peak for the tetrathiomolybdate anion is the symmetric Mo-S stretch.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~450-460 cm⁻¹ | ν₁(A₁) - Symmetric Mo-S stretching | [12] |

| ~180 cm⁻¹ | ν₂(E) and ν₄(F₂) - Bending modes | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) can be used to probe the local environments of specific nuclei. For this compound, ¹⁴N and ³³S MAS (Magic Angle Spinning) NMR are particularly informative for characterizing the crystal structure and purity.[15]

-

Sample Preparation : The crystalline powder is packed into an appropriate MAS rotor.

-

Instrumentation : A high-field solid-state NMR spectrometer is required.

-

Data Acquisition :

-

¹⁴N MAS NMR : Acquire spectra to characterize the ammonium ions. The quadrupole coupling constant (C_Q) and asymmetry parameter (η_Q) are sensitive to the crystallographic environment of the NH₄⁺ ions.[16]

-

³³S MAS NMR : Acquire spectra at natural abundance to characterize the sulfur atoms in the [MoS₄]²⁻ anion. This provides information on the quadrupole coupling and chemical shift tensors.[15]

-

-

Analysis : Analyze the resulting spectra to determine the chemical shifts and quadrupole coupling parameters, which serve as fingerprints for the specific crystalline form of the compound.[15][16]

Quantitative data from ssNMR is highly dependent on instrumentation and experimental conditions. The key parameters obtained are the quadrupole coupling constant (C_Q) and asymmetry parameter (η_Q) for ¹⁴N, and the chemical shift tensors for ³³S, which can distinguish between different polymorphs or impurities.[15][16]

Mechanism of Action in Drug Development

This compound's primary therapeutic action stems from its ability to chelate copper, thereby reducing its bioavailability.[6] This is particularly relevant in cancer therapy, where it can inhibit angiogenesis and enhance the efficacy of other chemotherapeutic agents like cisplatin (B142131).[7][17] The mechanism often involves targeting copper transport proteins.[17]

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Signaling Pathway: Copper Chelation and Anti-Cancer Effects

This compound (TM) enhances the efficacy of platinum-based drugs like cisplatin by modulating copper homeostasis. It reduces the expression of copper transporters like ATP7A and ATP7B, which are responsible for cisplatin efflux from cancer cells.[17][18] This leads to increased intracellular cisplatin accumulation, enhanced DNA damage, and ultimately, apoptosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]

- 4. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]

- 5. Initial therapy of patients with Wilson's disease with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrathiomolybdate copper reduction anti-angiogenesis cancer treatment - anticopper, TM. [infiltec.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Electronic and resonance Raman spectroscopic studies on the tetrathiomolybdate(VI) ion, [MoS4]2–. Determination of the excited-state molecular geometry - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure.au.dk [pure.au.dk]

- 16. researchgate.net [researchgate.net]

- 17. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ammonium Tetrathiomolybdate in Bioinorganic Chemistry: A Technical Guide

Abstract

Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), with the chemical formula (NH₄)₂MoS₄, is a sulfur-containing molybdenum compound that has garnered significant attention in the field of bioinorganic chemistry.[1] Initially recognized for its potent copper-chelating properties, ATTM has found clinical application in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[2] More recently, its role has expanded into oncology, where it is being investigated as an anti-angiogenic and anti-cancer agent due to its ability to modulate copper-dependent cellular processes. This technical guide provides an in-depth overview of the core principles of ATTM's bioinorganic chemistry, its mechanism of action, and its therapeutic applications, supplemented with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to Ammonium Tetrathiomolybdate

This compound is a bright red crystalline salt that serves as a versatile precursor in molybdenum chemistry.[1] In the biological context, its significance lies in the tetrahedral tetrathiomolybdate anion ([MoS₄]²⁻), which is a powerful and specific chelator of copper ions. This interaction forms the basis of its therapeutic effects, primarily by reducing the bioavailability of copper for essential enzymatic processes, many of which are implicated in disease pathogenesis.

Mechanism of Action: Copper Chelation

The primary mechanism of action of ATTM is its high-affinity binding to copper. When administered, ATTM rapidly forms a stable tripartite complex with copper and albumin in the bloodstream.[3] This complex is then cleared from the body, effectively reducing the levels of free, bioavailable copper.[3] This systemic copper depletion impacts a range of copper-dependent enzymes and signaling pathways crucial for cell growth, proliferation, and angiogenesis.

Therapeutic Applications

Wilson's Disease

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. ATTM has proven to be an effective initial treatment for neurologically presenting Wilson's disease, as it rapidly complexes with free copper, preventing further neurological damage.[2]

Cancer Therapy

The role of copper in cancer progression is multifaceted, contributing to tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By depleting systemic copper, ATTM exhibits potent anti-cancer effects. It has been investigated in various cancers, including breast, kidney, and colorectal cancer, often in combination with conventional chemotherapy.[4]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from key studies on the efficacy and effects of this compound.

Table 1: Clinical Trial Data of ATTM in Metastatic Colorectal Cancer [5]

| Parameter | Value |

| Number of Patients | 24 |

| Overall Response Rate (RR) | 25% (95% CI 9.8–46.7) |

| Median Time to Progression (TTP) | 5.6 months (95% CI 2.7–7.7) |

| Patients Achieving Target Ceruloplasmin (Cp) Levels | 91.7% |

| Median Time to Target Cp | < 1 month |

| Median Average Cp Level During Treatment | 13.7 mg/dl |

Table 2: Phase II Clinical Trial Data of ATTM in Advanced Kidney Cancer [6]

| Parameter | Value |

| Number of Patients | 15 |

| Evaluable Patients for Response | 13 |

| Complete or Partial Response | 0 |

| Stable Disease (≥ 6 months) | 31% (4 patients) |

| Median Duration of Stable Disease | 34.5 weeks |

| Target Serum Ceruloplasmin (Cp) Level | 5–15 mg/dl |

Table 3: Preclinical Data of ATTM in a Breast Cancer Mouse Model [4]

| Treatment Group | Mean Tumor Volume (mm³) at Day 32 |

| Untreated | ~3000 |

| Cisplatin (B142131) alone | ~2000 |

| ATTM alone | ~2500 |

| Cisplatin + ATTM | ~1000 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of a molybdate (B1676688) solution with hydrogen sulfide (B99878) in the presence of ammonia (B1221849).[1]

Materials:

-

Ammonium molybdate ((NH₄)₂MoO₄)

-

Hydrogen sulfide (H₂S) gas

-

Ammonia solution (25%)

-

Distilled water

-

Erlenmeyer flask

-

Gas inlet tube

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve ammonium molybdate in distilled water in an Erlenmeyer flask.

-

Add ammonia solution to the flask and stir until the ammonium molybdate is completely dissolved, forming a clear solution.

-

Bubble hydrogen sulfide gas through the solution while stirring continuously. The solution will change color, progressing from colorless to yellow, then orange, and finally to a deep red, indicating the formation of the tetrathiomolybdate anion.

-

Continue passing hydrogen sulfide through the solution until it is saturated and the red crystalline product precipitates.

-

Cool the mixture to room temperature and then filter the red crystals.

-

Wash the crystals sequentially with cold distilled water and then ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound crystals at room temperature.

Measurement of Ceruloplasmin Levels

Principle: Ceruloplasmin levels, a surrogate marker for copper status, can be measured based on its ferroxidase activity.[7]

Materials:

-

Serum samples

-

Sodium acetate (B1210297) buffer (0.1 M)

-

o-dianisidine dihydrochloride (B599025) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, mix 10 µL of serum with 60 µL of 0.1 M sodium acetate buffer.

-

Add 20 µL of 2.5 mg/ml o-dianisidine dihydrochloride solution to initiate the reaction.

-

Incubate the plate at 37°C.

-

Measure the change in absorbance at a specific wavelength (e.g., 540-560 nm) over time using a microplate reader in kinetic mode.

-

The rate of change in absorbance is proportional to the ceruloplasmin activity in the serum.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (ATTM)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ATTM and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

In Vivo Antitumor Efficacy in a Mouse Model

Principle: To evaluate the antitumor effect of ATTM in vivo, human cancer cells are implanted into immunodeficient mice to form tumors, which are then treated with ATTM.[4]

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human cancer cell line

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

This compound (ATTM)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, ATTM alone, chemotherapy alone, ATTM + chemotherapy).

-

Administer ATTM, typically dissolved in the drinking water or via oral gavage, at a predetermined dose.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length × width²)/2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Western Blot Analysis of NF-κB Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and activation in signaling pathways like NF-κB.[9][10]

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Molybdenum and copper kinetics after tetrathiomolybdate injection in LEC rats: specific role of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pilot trial of the anti-angiogenic copper lowering agent tetrathiomolybdate in combination with irinotecan, 5-flurouracil, and leucovorin for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tetrathiomolybdate (MoS₄²⁻) Anion: Properties, Synthesis, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrathiomolybdate (B108656) anion (MoS₄²⁻), a simple yet potent inorganic species, has garnered significant attention in the biomedical field, primarily for its role as a highly effective copper chelator. This technical guide provides a comprehensive overview of the fundamental chemistry, synthesis, and characterization of the MoS₄²⁻ anion. It further delves into its mechanism of action in biological systems, with a particular focus on its therapeutic applications in copper-overload disorders and as an anti-cancer and anti-inflammatory agent. This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the experimental protocols and the intricate signaling pathways modulated by this unique anion.

Physicochemical Properties of the MoS₄²⁻ Anion

The tetrathiomolybdate anion is a tetrahedral species with a central molybdenum atom in the +6 oxidation state, coordinated to four sulfur atoms. The bright red color of its salts, such as ammonium (B1175870) tetrathiomolybdate ((NH₄)₂MoS₄), is a characteristic feature.

Structural Parameters

The tetrahedral geometry of the MoS₄²⁻ anion is well-established through single-crystal X-ray diffraction studies of its various salts. The Mo-S bond lengths and S-Mo-S bond angles are key structural parameters. Hydrogen bonding interactions between the anion and the counter-cation can influence these parameters.[1]

| Parameter | (NH₄)₂[MoS₄] | (pipH₂) [MoS₄] | (trenH₂) [MoS₄]·H₂O | [(prop)₄N]₂[MoS₄] | Reference |

| Mo-S Bond Lengths (Å) | 2.173 - 2.182 | 2.1735 - 2.2114 | 2.1765 - 2.1951 | 2.162 - 2.1922 | [1] |

| S-Mo-S Bond Angles (°) | 108.66 - 110.85 | 108.24 - 110.33 | 108.86 - 110.27 | 108.52 - 110.63 | [1] |

Table 1: Comparison of Mo-S bond lengths and S-Mo-S bond angles in various tetrathiomolybdate salts. (pipH₂ = diprotonated piperazine, trenH₂ = diprotonated tris(2-aminoethyl)amine, (prop)₄N = tetra-n-propylammonium)

Spectroscopic Properties

Vibrational spectroscopy provides valuable insights into the structure and bonding of the MoS₄²⁻ anion. The tetrahedral MoS₄²⁻ ion has four fundamental modes of vibration: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). The ν₁(A₁) mode is a symmetric stretch, ν₂(E) is a symmetric bend, ν₃(F₂) is an asymmetric stretch, and ν₄(F₂) is an asymmetric bend. All four modes are Raman active, while only the F₂ modes are infrared active.

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| ν₁ (A₁) (Mo-S symmetric stretch) | ~458 | Raman | [2] |

| ν₂ (E) (S-Mo-S symmetric bend) | ~180 | Raman | [2] |

| ν₃ (F₂) (Mo-S asymmetric stretch) | ~480 | IR, Raman | [2] |

| ν₄ (F₂) (S-Mo-S asymmetric bend) | ~170 | IR, Raman | [2] |

Table 2: Vibrational frequencies of the MoS₄²⁻ anion.

The electronic absorption spectrum of the MoS₄²⁻ anion in aqueous solution is characterized by intense ligand-to-metal charge-transfer (LMCT) bands in the ultraviolet and visible regions. These bands are responsible for the deep red color of the ion. The primary absorption maxima are observed at approximately 241 nm, 316 nm, and 467 nm.[3][4]

Thermodynamic Data

The thermodynamic stability of the MoS₄²⁻ anion is an important consideration for its synthesis and reactivity.

| Thermodynamic Parameter | Value | Reference |

| Standard Enthalpy of Formation (ΔH°f) | Not readily available | |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -30.50 ± 1.45 kJ/mol (for adsorption on δ-MnO₂) | [5] |

Table 3: Thermodynamic data for the MoS₄²⁻ anion. Note: The Gibbs free energy value pertains to the adsorption process and not the formation of the free ion in solution.

Experimental Protocols

Synthesis of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)

This protocol describes a common laboratory-scale synthesis of this compound.[6][7][8][9]

Materials:

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Molybdenum trioxide (MoO₃)

-

Concentrated ammonia (B1221849) solution (e.g., 28-30%)

-

Ammonium sulfide (B99878) solution ((NH₄)₂S, e.g., 20-24% in water) or Hydrogen sulfide (H₂S) gas

-

Distilled water

-

Ethanol (B145695) (absolute)

-

Ice bath

-

Stirring hotplate

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the molybdenum precursor (e.g., 50 g of ammonium heptamolybdate) in distilled water (e.g., 200 mL) and concentrated ammonia solution (e.g., 60 mL) with gentle heating (40-50 °C) and stirring to obtain a clear solution.[6]

-

To the stirred solution, slowly add an excess of ammonium sulfide solution (e.g., 450 mL of 8% solution).[6] Alternatively, bubble hydrogen sulfide gas through the ammoniacal molybdate (B1676688) solution.[9] The solution will change color, eventually becoming a deep blood-red.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 1-2 hours.[6]

-

Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization. Allow to stand for 8-12 hours for complete crystallization.[6]

-

Collect the dark red, needle-like crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals sequentially with cold distilled water and then with absolute ethanol to remove soluble impurities.

-

Dry the purified crystals at room temperature under vacuum.

Safety Precautions: The synthesis involves the use of ammonia and ammonium sulfide or hydrogen sulfide, which are corrosive and toxic with strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

Characterization Protocols

Objective: To determine the precise three-dimensional atomic structure of a tetrathiomolybdate salt.

Protocol Outline:

-

Crystal Growth: Grow single crystals of a suitable tetrathiomolybdate salt by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.[10][11]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural details.[10][11]

Objective: To obtain the vibrational spectrum of the MoS₄²⁻ anion.

Protocol Outline:

-

Sample Preparation: A small amount of the crystalline tetrathiomolybdate salt is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 633 nm), a microscope for sample focusing, and a sensitive detector (e.g., a CCD camera) is used.

-